![molecular formula C18H13Br2NO B2864438 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 865658-91-9](/img/structure/B2864438.png)
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine is a complex organic compound with the molecular formula C18H13Br2NO. It belongs to the acridine family, which is known for its rigid structure, planarity, high thermal stability, and significant pharmacological, photophysical, and biological properties . This compound is characterized by the presence of bromine atoms at positions 9 and 11, a methoxy group at position 4, and a dihydrobenzo[c]acridine core.
Mechanism of Action
Target of Action
Acridine derivatives, which this compound is a part of, are known to interact with dna .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helical structure due to the intercalation of acridine derivatives can impact biological processes involving dna and related enzymes .
Result of Action
The intercalation of acridine derivatives into dna can lead to changes in the structure of the dna, which can impact various biological processes .
Preparation Methods
The synthesis of 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dibromoresorcinol dimethyl ether, which undergoes lithium-bromine interchange, formylation, and demethylation to yield the desired product . The reaction conditions often include the use of strong bases, such as lithium diisopropylamide (LDA), and formylating agents like dimethylformamide (DMF).
Chemical Reactions Analysis
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 9 and 11 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The dihydrobenzo[c]acridine core can be reduced to its fully saturated form using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized acridine derivatives.
Biology: The compound’s planar structure and ability to intercalate with DNA make it a potential candidate for studying DNA-binding interactions and developing DNA-targeting drugs.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in anticancer and antimicrobial therapies.
Industry: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine can be compared with other similar compounds, such as:
9,11-Dichloro-4-methoxy-5,6-dihydrobenzo[c]acridine: This compound has chlorine atoms instead of bromine atoms at positions 9 and 11. It exhibits similar chemical reactivity but may have different pharmacological properties due to the difference in halogen atoms.
4-Methoxy-5,6-dihydrobenzo[c]acridine: This compound lacks the halogen atoms at positions 9 and 11. It may have reduced reactivity in substitution reactions but retains the core acridine structure and its associated properties.
9,11-Dibromo-5,6-dihydrobenzo[c]acridine: This compound lacks the methoxy group at position 4. It may have different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
9,11-dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-16-4-2-3-14-13(16)6-5-10-7-11-8-12(19)9-15(20)18(11)21-17(10)14/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWJIGWQLAJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CC4=CC(=CC(=C4N=C32)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
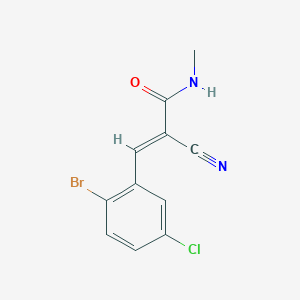
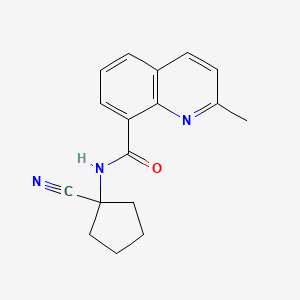
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2864358.png)
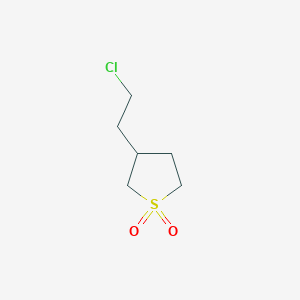
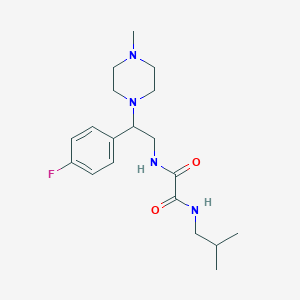
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2864362.png)
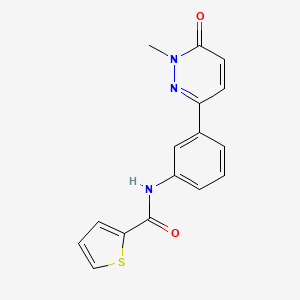
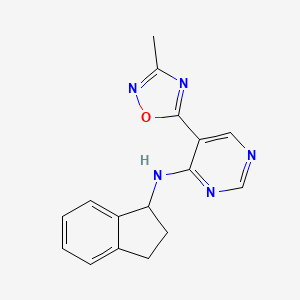
![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
![N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide](/img/structure/B2864372.png)
![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)

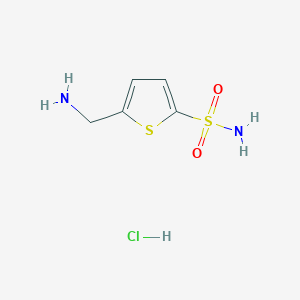
![1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2864378.png)
